Compound Description: This compound acts as a potential antagonist at the 5-HT6 receptor but exhibits weak binding affinity. [, ]
Relevance: Similar to 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol, this compound features a piperazine ring substituted with an aryl group (pyridin-2-yl). The key structural difference lies in the propanol side chain; here, it's modified to a propan-1-one with a bulky 1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl substituent. [, ]
Compound Description: This compound is structurally characterized by its aromatic indoloquinoline moiety connected to the piperazine ring. The crystal structure reveals a specific hydrogen bonding pattern influencing its molecular arrangement. []
Relevance: This compound shares the core structure of a 3-(piperazin-1-yl)propan-1-ol with 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol. The significant difference lies in the aryl substituent on the piperazine ring - a bulky 10H-Indolo[3,2-b]quinolin-11-yl group compared to the cyclopentylpyrimidine in the main compound. []
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])
Compound Description: S 18126 is a potent and selective antagonist of dopamine D4 receptors. It exhibits high affinity for D4 receptors while displaying significantly lower affinity for other dopamine receptor subtypes and a wide range of other binding sites. Notably, in vivo studies have shown that selective blockade of D4 receptors by S 18126 is not associated with significant modification of dopaminergic transmission or typical antipsychotic effects. []
Relevance: This compound, like 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol, features a piperazine ring with a substituted aryl group (2,3-dihydrobenzo[1,4]dioxin-6-yl). The main structural difference is the presence of a [2-[4-(aryl)piperazin-1-yl methyl]indan-2-yl] scaffold instead of the propanol side chain found in the main compound. []
Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist discovered through structure-based drug design. It exhibits high affinity for CGRP receptors, favorable metabolic stability, good solubility, and a low lipophilicity profile, making it a promising candidate for the acute treatment of migraine. []
Relevance: This compound and 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol both contain a piperazine ring with an aryl substituent. HTL22562 incorporates a pyridin-4-yl group on the piperazine, while the main compound has a cyclopentylpyrimidine. Further distinction arises from the complex propanamide and spirocyclic moieties present in HTL22562, which are absent in the main compound. []
4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogues
Compound Description: This group of compounds demonstrates potent agonist activity at both dopamine D2 and D3 receptors. These molecules also exhibit iron chelating and antioxidant properties. In vivo studies have indicated their potential for symptomatic and neuroprotective treatment of Parkinson's disease. []
Relevance: These compounds, like 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol, incorporate a piperazine ring as a core structural element. The main variations lie in the substituents on the piperazine and the presence of additional functional groups. Specifically, these analogues feature a quinolin-8-ol moiety and an ethyl linker connected to a substituted amino group instead of the propanol side chain found in the main compound. []
Compound Description: This compound shows micromolar affinity for 5-HT1A serotonin receptors. Docking studies suggest its binding affinity is driven by specific electrostatic interactions with the receptor. []
Relevance: Both this compound and 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol feature a (aryl)piperazin-1-yl)propan-1-one core structure. They differ in the aryl substituent on the piperazine ring (pyridin-2-yl vs. cyclopentylpyrimidine) and the presence of a benzo[b]thiophen-2-yl group in 7e, which is absent in the main compound. []
Compound Description: 59a acts as a potent and selective dopamine D4 receptor agonist, demonstrating improved stability and efficacy compared to its parent compound PD 168077. It has favorable pharmacokinetic properties, including oral bioavailability in rats and dogs, and shows promising in vivo activity in a rat model of erectile dysfunction. []
Relevance: This compound exhibits structural similarities to 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol, particularly the shared (aryl)piperazin-1-yl)propan-1-one motif. The differences lie in the substitution of the piperazine ring (4-chlorophenyl vs. cyclopentylpyrimidine) and the presence of an O-methyloxime group in 59a, replacing the alcohol group in the main compound. []
Compound Description: This compound features a monoprotonated amine cation and a chloride anion. Its crystal structure shows a distinct pattern of hydrogen bonding, where the cations form chains and are linked to anions via N—H⋯Cl interactions. []
Relevance: This compound shares the piperazine ring and propan-1-amine motif with 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol. The main distinction is the lack of an aryl substituent on the piperazine ring and the presence of an aminopropyl group in the related compound. []
Compound Description: This series of SN79 derivatives, designed as sigma-2 receptor ligands, explores the structure-activity relationships governing the receptor's cytotoxic and metabolic effects. Modifications to the core SN79 structure, specifically substitutions on the benzoxazolone ring, resulted in varying affinities for sigma-1 and sigma-2 receptors. Certain substitutions led to compounds exhibiting an increase in metabolic activity, supporting a potential pro-survival role for sigma-2 receptors. Additionally, the introduction of a 6-isothiocyanate group resulted in irreversible binding to the sigma-2 receptor and induced cell death, indicating a role for irreversible binding in cytotoxicity. []
Relevance: Similar to 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol, these compounds contain a piperazine ring with an aryl substituent, in this case, a 4-fluorophenyl group. The key structural differences lie in the presence of a butyl linker connecting the piperazine to a benzoxazolone core, as opposed to the propanol chain in the main compound. []
Compound Description: TZB-30878, currently under development for treating irritable bowel syndrome (IBS), functions as both a 5-HT1A agonist and 5-HT3 antagonist. It displays high affinity for these receptors and effectively inhibits stress-induced defecation in an IBS-like rat model. Studies suggest its efficacy stems from both its 5-HT1A agonistic and 5-HT3 antagonistic properties. [, , ]
Relevance: Structurally, TZB-30878 shares the (aryl)piperazine moiety with 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol. The key difference is the presence of a butyl linker attached to a quinazolinone core in TZB-30878, contrasting with the propanol chain in the main compound. [, , ]
Compound Description: Compound 7 exhibits high affinity for the D4 dopamine receptor and significant selectivity over D2, D3, and σ1 receptors. It also demonstrates good brain penetration in mice. The radiolabeled version, [(11)C]7, has been studied as a potential PET tracer for D4 receptors. [, ]
Relevance: Both Compound 7 and 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol have a common (aryl)piperazine structure. The distinction lies in the ethyl linker connected to a methoxybenzamide group in Compound 7, which replaces the propanol chain of the main compound. Additionally, Compound 7 has a 3-cyanopyridin-2-yl substituent on the piperazine, compared to cyclopentylpyrimidine in the main compound. [, ]
Compound Description: RG1678 is a potent and selective GlyT1 inhibitor with improved hERG channel selectivity and brain penetration compared to its predecessors. It has shown promise in a phase II clinical trial for treating schizophrenia, marking it as a potential therapeutic agent for this disorder. []
Relevance: RG1678 shares a structural resemblance to 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol through its piperazine ring substituted with an aryl group (3-fluoro-5-trifluoromethylpyridin-2-yl). The primary difference lies in the replacement of the propanol chain in the main compound with a [5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone group in RG1678. []
Compound Description: This compound shows high affinity for both dopamine D2 and D3 receptors, with a slight preference for D3. Interestingly, despite its structural similarity to other compounds in its series that act as antagonists, this particular compound exhibits full agonist properties in a functional activity test (mitogenesis assay). []
Relevance: Similar to 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol, it features a piperazine ring with a 2-fluorophenyl substituent. The main structural difference lies in the butyl linker connecting the piperazine to a 3,3-diphenylacrylamide group, which is absent in the main compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.